1-methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
Description
1-Methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (CAS: 1396863-97-0) is a heterocyclic compound with a molecular formula of C₁₇H₁₈N₄O₂S and a molecular weight of 342.41 g/mol . Its structure comprises a 1,2-dihydropyridine core linked via a carboxamide group to an imidazole ring substituted with a thiophen-2-yl moiety. The SMILES notation (Cn1cc(nc1CCNC(=O)c1cccn(c1=O)C)c1cccs1) highlights the methyl group on the pyridine ring and the ethyl bridge connecting the carboxamide to the imidazole-thiophene system .
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-8-2-4-11(16(20)22)15(21)17-7-6-14-18-10-12(19-14)13-5-3-9-23-13/h2-5,8-10H,6-7H2,1H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANAEFNCWXJENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-2-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with a thiophene and an imidazole moiety. Its molecular formula is , and it possesses unique physicochemical properties conducive to various biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a derivative similar to the compound was evaluated against various cancer cell lines, demonstrating cytotoxic effects attributed to apoptosis induction through mitochondrial pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis via Bcl-2 modulation |
| Compound B | HeLa | 10 | Caspase activation |
| Target Compound | A549 | 12 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In vitro assays revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The imidazole ring may interact with key enzymes involved in cellular metabolism.
- DNA Interaction : The compound could intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The presence of thiophene may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.
Study 1: Anticancer Efficacy in Vivo
A recent study involved the administration of the compound in a mouse model bearing A549 lung cancer tumors. The results showed a significant reduction in tumor volume compared to the control group, with histopathological analysis revealing increased apoptotic cells within the tumor tissue.
Study 2: Synergistic Effects with Antibiotics
Another investigation assessed the synergistic effects of the target compound when combined with standard antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting potential for clinical applications in treating infections.
Comparison with Similar Compounds
Structural Analogues with Imidazo-Pyridine Cores
The target compound shares structural motifs with imidazo[1,2-a]pyridine derivatives, though its dihydropyridine-carboxamide core distinguishes it from saturated analogs. Key comparisons include:
Table 1: Imidazo-Pyridine Derivatives
Key Observations :
- The target compound’s unsaturated dihydropyridine core contrasts with the saturated tetrahydroimidazo[1,2-a]pyridine systems in 1l and 2d . This difference likely influences electronic properties and conformational flexibility.
- Substituents on the imidazole ring vary significantly: the target compound features a thiophen-2-yl group , whereas 1l and 2d incorporate nitrophenyl and benzyl/phenethyl groups, which may alter solubility and reactivity .
- Yields for 1l (51%) and 2d (55%) suggest moderate synthetic efficiency for their respective routes, though the target compound’s synthesis details are unavailable for direct comparison .
Thiophen-2-yl-Containing Derivatives
Thiophene rings are common in bioactive compounds due to their electron-rich aromatic systems. The target compound’s thiophen-2-yl group is positioned on the imidazole ring, differing from other thiophene derivatives:
Table 2: Thiophen-2-yl Derivatives
Key Observations :
- The target compound’s imidazole-thiophene linkage contrasts with the ethyl- or propyl-linked thiophenes in Compounds d–f, which are part of larger tetrahydronaphthalenamine systems .
- Thiophene positioning influences molecular polarity: the target’s imidazole-thiophene system may enhance π-π stacking interactions compared to aliphatic-linked derivatives .
Carboxamide-Containing Analogues
Carboxamide groups are critical for hydrogen bonding and target binding. The target compound’s carboxamide bridges the dihydropyridine and imidazole-thiophene moieties, differing from other carboxamide derivatives:
Table 3: Carboxamide Derivatives
Key Observations :
- The target compound’s imidazole-thiophene partner group contrasts with the thiazolidinone rings in Compounds I and II, which are associated with anti-inflammatory or kinase-inhibitory activity .
- Substituents on the phenyl ring (e.g., methoxy in Compound II) may improve solubility compared to the target’s hydrophobic thiophene group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
